molecular formula C9H14 B3343431 Santene CAS No. 529-16-8

Santene

Cat. No. B3343431
CAS RN: 529-16-8
M. Wt: 122.21 g/mol
InChI Key: LSIXBBPOJBJQHN-UHFFFAOYSA-N
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Patent
US07402715B2

Procedure details

Into an atmospheric reaction tube of the flow type made of quartz and having an outer diameter of 20 mm and a length of 500 mm, 20 g of γ-alumina (manufactured by NIKKI CHEMICAL Co., Ltd.; “N612”) was placed. The dehydration was conducted at a reaction temperature of 285° C. and a weight hourly space velocity (WHSV) of 1.1 hr−1, and 490 g of a dehydration product of 2-hydroxymethyl-3-methylbicyclo[2.2.1]heptane containing 2-methylene-3-methylbicyclo[2.2.1]heptane and 2,3-dimethyl-bicyclo[2.2.1]hept-2-ene was obtained.
[Compound]
Name
quartz
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
[Compound]
Name
dehydration product
Quantity
490 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-methylene-3-methylbicyclo[2.2.1]heptane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O-2].[O-2].[O-2].[Al+3].[Al+3].O[CH2:7][CH:8]1[CH:13]([CH3:14])[CH:12]2[CH2:15][CH:9]1[CH2:10][CH2:11]2.C=C1C(C)C2CC1CC2>>[CH3:7][C:8]1[CH:9]2[CH2:15][CH:12]([C:13]=1[CH3:14])[CH2:11][CH2:10]2 |f:0.1.2.3.4|

Inputs

Step One
Name
quartz
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
[O-2].[O-2].[O-2].[Al+3].[Al+3]
Step Three
Name
dehydration product
Quantity
490 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1C2CCC(C1C)C2
Name
2-methylene-3-methylbicyclo[2.2.1]heptane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C1C2CCC(C1C)C2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was conducted at a reaction temperature of 285° C.

Outcomes

Product
Name
Type
product
Smiles
CC=1C2CCC(C1C)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.